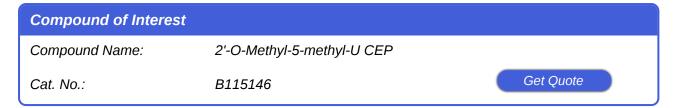


An In-depth Technical Guide to 2'-O-Methyl-5methyl-U CEP

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of **2'-O-Methyl-5-methyl-U CEP**, a key reagent in the synthesis of modified oligonucleotides. The document details its molecular weight, the methodology for its use in solid-phase oligonucleotide synthesis, and its relevance in therapeutic and research applications.

Core Compound Identification

- Chemical Name: 2'-O-Methyl-5-methyl-U CEP
- Synonyms: 2'-O-Methyl-5-methyluridine-5'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite
- Primary Application: A phosphoramidite building block for the incorporation of 2'-O-methyl-5-methyluridine into synthetic oligonucleotides.[1]

Molecular Weight and Formula

The molecular weight of **2'-O-Methyl-5-methyl-U CEP** is a fundamental parameter for its use in quantitative chemical synthesis, particularly for calculating molar equivalents in oligonucleotide synthesis protocols.

The molecular formula for **2'-O-Methyl-5-methyl-U CEP** is C41H51N4O9P.[1][2] Based on this formula, the calculated molecular weight is 774.84 g/mol .[1][2]



The table below provides a detailed breakdown of the molecular weight calculation based on the standard atomic weights of the constituent elements.

Element	Symbol	Atomic Weight (g/mol)	Atom Count	Total Weight (g/mol)
Carbon	С	12.011	41	492.451
Hydrogen	Н	1.008	51	51.408
Nitrogen	N	14.007	4	56.028
Oxygen	0	15.999	9	143.991
Phosphorus	Р	30.974	1	30.974
Total	774.852			

Note: The slight difference between the commonly cited molecular weight (774.84) and the calculated value (774.852) arises from the use of different standard atomic weight values (e.g., monoisotopic mass vs. average atomic mass).

Role in Oligonucleotide Synthesis

2'-O-Methyl-5-methyl-U CEP is a modified nucleoside phosphoramidite. The 2'-O-methyl modification on the ribose sugar confers desirable properties to the resulting oligonucleotide, such as increased nuclease resistance and enhanced binding affinity to target RNA sequences. These characteristics are highly valuable in the development of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics. The 5-methyl group on the uracil base makes it an analog of thymidine.

This compound is a critical building block for creating modified nucleic acid sequences with enhanced stability and functionality.[3] Its applications are crucial for research in gene therapy, gene editing, and the study of gene regulation.[3]

Experimental Protocol: Phosphoramidite-Based Oligonucleotide Synthesis



The use of **2'-O-Methyl-5-methyl-U CEP** follows the standard phosphoramidite solid-phase synthesis method, which is the gold standard for DNA and RNA synthesis.[4] The process is automated and involves a four-step cycle for each nucleotide addition.

Experimental Workflow: Oligonucleotide Synthesis Cycle



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Caption: Workflow of the phosphoramidite synthesis cycle.

Detailed Methodology:

- Step 1: De-blocking (Detritylation)
 - The cycle begins with a solid support-bound nucleoside protected at the 5'-hydroxyl position by a dimethoxytrityl (DMT) group.
 - A solution of a mild acid (e.g., trichloroacetic acid in dichloromethane) is passed over the solid support to remove the DMT group.[5]
 - This step exposes the 5'-hydroxyl group, making it available for reaction with the next phosphoramidite.
- Step 2: Coupling
 - The 2'-O-Methyl-5-methyl-U CEP, dissolved in an anhydrous solvent like acetonitrile, is activated by an activator (e.g., 5-(ethylthio)-1H-tetrazole).
 - The activated phosphoramidite is then delivered to the solid support.



 The exposed 5'-hydroxyl group of the support-bound nucleoside attacks the phosphorus of the activated phosphoramidite, forming a phosphite triester linkage.[5] This reaction is rapid and highly efficient.

Step 3: Capping

- As the coupling efficiency is not 100%, a small fraction of the 5'-hydroxyl groups may not have reacted.
- To prevent these unreacted sites from participating in subsequent cycles (which would lead to deletion mutations), a "capping" step is performed.
- A mixture of acetic anhydride and 1-methylimidazole is used to acetylate and thereby block any unreacted 5'-hydroxyl groups.[4]

Step 4: Oxidation

- The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphotriester.
- An oxidizing solution, typically containing iodine in a mixture of tetrahydrofuran, pyridine, and water, is introduced.
- This oxidation creates the stable phosphate backbone of the oligonucleotide.

This four-step cycle is repeated for each nucleotide to be added to the growing chain. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a final deprotection step, typically using aqueous ammonia.

[6]

Applications in Drug Development and Research

The incorporation of 2'-O-methylated nucleosides like 2'-O-Methyl-5-methyl-U is a cornerstone of modern therapeutic oligonucleotide development.

 Antisense Technology: Oligonucleotides containing 2'-O-methyl modifications exhibit enhanced stability against cellular nucleases and form more stable duplexes with target mRNA, leading to improved efficacy in silencing gene expression.



- siRNA Therapeutics: The use of these modified nucleotides in small interfering RNAs
 (siRNAs) can reduce off-target effects and improve the stability and pharmacokinetic profile
 of the therapeutic agent.
- Diagnostics and Probes: Modified oligonucleotides are used as probes in various diagnostic assays due to their high specificity and stability.
- Antimicrobial Research: 2'-O-Methyl-5-Methyluridine has shown inhibitory properties against certain bacterial strains, such as M. bovis and M. avium, suggesting its potential as a lead compound for developing new antimicrobial drugs.[3]

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